molecular formula C22H17ClN4O4 B11696087 4-(3-{[(E)-(4-chloro-3-nitrophenyl)methylidene]amino}imidazo[1,2-a]pyridin-2-yl)-2-ethoxyphenol

4-(3-{[(E)-(4-chloro-3-nitrophenyl)methylidene]amino}imidazo[1,2-a]pyridin-2-yl)-2-ethoxyphenol

Cat. No.: B11696087
M. Wt: 436.8 g/mol
InChI Key: FBWGKZHVGGZGHK-ZMOGYAJESA-N
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Description

4-{3-[(E)-[(4-CHLORO-3-NITROPHENYL)METHYLIDENE]AMINO]IMIDAZO[1,2-A]PYRIDIN-2-YL}-2-ETHOXYPHENOL is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorinated nitrophenyl group, an imidazo[1,2-a]pyridine core, and an ethoxyphenol moiety. The combination of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{3-[(E)-[(4-CHLORO-3-NITROPHENYL)METHYLIDENE]AMINO]IMIDAZO[1,2-A]PYRIDIN-2-YL}-2-ETHOXYPHENOL typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Imidazo[1,2-a]pyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazo[1,2-a]pyridine ring.

    Introduction of the Chlorinated Nitrophenyl Group: This step involves the reaction of the imidazo[1,2-a]pyridine intermediate with 4-chloro-3-nitrobenzaldehyde under basic conditions to form the corresponding Schiff base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenol and imidazo[1,2-a]pyridine moieties.

    Reduction: The nitro group in the chlorinated nitrophenyl moiety can be reduced to an amine group under suitable conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorinated position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the phenol and imidazo[1,2-a]pyridine moieties.

    Reduction: Amino derivatives of the chlorinated nitrophenyl group.

    Substitution: Substituted derivatives at the chlorinated position.

Scientific Research Applications

4-{3-[(E)-[(4-CHLORO-3-NITROPHENYL)METHYLIDENE]AMINO]IMIDAZO[1,2-A]PYRIDIN-2-YL}-2-ETHOXYPHENOL has various applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-{3-[(E)-[(4-CHLORO-3-NITROPHENYL)METHYLIDENE]AMINO]IMIDAZO[1,2-A]PYRIDIN-2-YL}-2-ETHOXYPHENOL involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3-nitrophenyl derivatives: Compounds with similar chlorinated nitrophenyl groups.

    Imidazo[1,2-a]pyridine derivatives: Compounds with similar imidazo[1,2-a]pyridine cores.

    Ethoxyphenol derivatives: Compounds with similar ethoxyphenol moieties.

Uniqueness

The uniqueness of 4-{3-[(E)-[(4-CHLORO-3-NITROPHENYL)METHYLIDENE]AMINO]IMIDAZO[1,2-A]PYRIDIN-2-YL}-2-ETHOXYPHENOL lies in its combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various scientific research applications and potential therapeutic uses.

Properties

Molecular Formula

C22H17ClN4O4

Molecular Weight

436.8 g/mol

IUPAC Name

4-[3-[(E)-(4-chloro-3-nitrophenyl)methylideneamino]imidazo[1,2-a]pyridin-2-yl]-2-ethoxyphenol

InChI

InChI=1S/C22H17ClN4O4/c1-2-31-19-12-15(7-9-18(19)28)21-22(26-10-4-3-5-20(26)25-21)24-13-14-6-8-16(23)17(11-14)27(29)30/h3-13,28H,2H2,1H3/b24-13+

InChI Key

FBWGKZHVGGZGHK-ZMOGYAJESA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)C2=C(N3C=CC=CC3=N2)/N=C/C4=CC(=C(C=C4)Cl)[N+](=O)[O-])O

Canonical SMILES

CCOC1=C(C=CC(=C1)C2=C(N3C=CC=CC3=N2)N=CC4=CC(=C(C=C4)Cl)[N+](=O)[O-])O

Origin of Product

United States

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